molecular formula C14H11Cl2NO4S B3340609 (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid CAS No. 749896-75-1

(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid

Cat. No. B3340609
CAS RN: 749896-75-1
M. Wt: 360.2 g/mol
InChI Key: JHDALBMVZPHSDO-UHFFFAOYSA-N
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Description

“(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid” is a chemical compound with the molecular formula C14H11Cl2NO4S . It has an average mass of 360.212 Da and a monoisotopic mass of 358.978577 Da . This compound is also known by other names such as “2-[4-(3,4-dichlorobenzenesulfonamido)phenyl]acetic acid” and "Benzeneacetic acid, 4-[[(3,4-dichlorophenyl)sulfonyl]amino]-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The chloro- and dichlorophenols, including compounds similar to (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid, have been sulfonated with sulfuric acid and with SO3 in aprotic solvents, demonstrating the chemical reactivity of these compounds (Wit & Cerfontain, 2010).
  • N,N′-Pyromelliticdiimido-di-l-amino acids were prepared from a similar reaction involving compounds like this compound, highlighting its potential in synthesizing new polymeric materials (Hajipour et al., 2009).

Chemical Properties and Applications

  • A study on 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid, structurally related to this compound, showed extensive hydrogen bonding involving carboxylic acid groups, indicative of potential applications in crystallography and materials science (Prayzner et al., 1996).

Antimicrobial Applications

  • Compounds synthesized from this compound demonstrated promising antibacterial and antifungal activities, suggesting its use in developing new antimicrobial agents (Patel et al., 2010).
  • Another study synthesized derivatives from this compound and tested them for antimicrobial activity, finding remarkable antibacterial and antifungal effects, reinforcing its potential in pharmaceutical applications (Patel et al., 2010).

Spectrophotometric Applications

  • A study involving a compound similar to this compound developed a new spectrophotometric determination method, implying potential applications in analytical chemistry (Shivhare et al., 1991).

Pharmacological Effects

  • Research on S-diclofenac, a derivative of this compound, showed its effect in inhibiting rat vascular smooth muscle cell proliferation, indicating its therapeutic potential in vascular diseases (Baskar et al., 2008).

properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-12-6-5-11(8-13(12)16)22(20,21)17-10-3-1-9(2-4-10)7-14(18)19/h1-6,8,17H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDALBMVZPHSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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